molecular formula C10H9BrFNO B1383825 1-(4-Bromo-3-fluorobenzoyl)azetidine CAS No. 1852237-79-6

1-(4-Bromo-3-fluorobenzoyl)azetidine

Cat. No. B1383825
CAS RN: 1852237-79-6
M. Wt: 258.09 g/mol
InChI Key: XKEVQGMYKJRKRQ-UHFFFAOYSA-N
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Description

“1-(4-Bromo-3-fluorobenzoyl)azetidine” is a chemical compound with the molecular formula C10H9BrFNO . It is widely used in various fields of scientific research and industry.


Synthesis Analysis

Azetidines are synthesized through various methods, including the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Other methods include the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines under microwave irradiation .


Molecular Structure Analysis

The molecular structure of “1-(4-Bromo-3-fluorobenzoyl)azetidine” consists of a four-membered azetidine ring attached to a benzoyl group, which is further substituted with bromine and fluorine atoms .


Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which is driven by the considerable ring strain. They are excellent candidates for ring-opening and expansion reactions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

Scientific Research Applications

Synthesis of New Antibiotics

1-(4-Bromo-3-fluorobenzoyl)azetidine derivatives, as part of a broader family of azetidine derivatives, have shown potential in the synthesis of new antibiotics. For example, a study demonstrated the synthesis of novel fluoroquinolones with azetidine derivatives, showing greater antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to existing fluoroquinolone antibiotics (Ikee et al., 2008).

Development of Functionalized Azetidines

Azetidine derivatives, including those related to 1-(4-Bromo-3-fluorobenzoyl)azetidine, have been used to synthesize various functionalized azetidines. These derivatives have been utilized as precursors in the synthesis of novel azetidine structures and spirocyclic azetidine building blocks (Stankovic et al., 2013).

Stereoselective Synthesis in Medicinal Chemistry

The stereoselective synthesis of piperidines using azetidine derivatives has been explored, offering new pathways in medicinal chemistry. This method provides access to valuable templates used in drug development (Mollet et al., 2011).

Antimicrobial Studies

Azetidine derivatives have been employed in the design and synthesis of compounds with significant antimicrobial properties. For instance, novel azetidine-based derivatives have been synthesized and evaluated for their antimicrobial activities, showing potential as effective antimicrobial agents (Gandhi et al., 2020).

Dopaminergic Antagonist Evaluation

Some azetidine derivatives have been evaluated for their potency as dopaminergic antagonists, an area of interest in neuropharmacology (Metkar et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, 4-Bromo-2-fluorobenzoyl chloride, indicates that it is considered hazardous. It can cause severe skin burns and eye damage. It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

Azetidines are considered a novel, unexplored scaffold in organic synthesis. Their synthesis, functionalization, and ring opening have been widely studied, including enantioselective, metal-catalyzed, transition-metal-free, and reductive methods . The future of azetidines in organic synthesis looks promising, with recent improvements and the discovery of new reaction protocols .

properties

IUPAC Name

azetidin-1-yl-(4-bromo-3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c11-8-3-2-7(6-9(8)12)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEVQGMYKJRKRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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